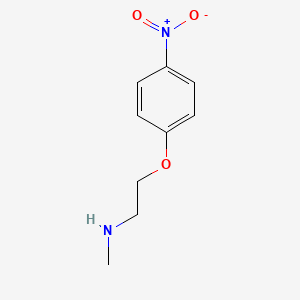

4-Nitro-(2-methylaminoethoxy)benzene

説明

4-Nitro-(2-methylaminoethoxy)benzene (4-NMEB) is a chemical compound belonging to the class of nitroaromatic compounds. It is an aromatic heterocyclic compound with a nitro group attached to a benzene ring. 4-NMEB has a wide range of applications in the fields of synthetic organic chemistry, materials science, and medicinal chemistry. It is used as a starting material for the synthesis of other compounds, as a reagent for catalytic transformations, and as a ligand for metal-catalyzed reactions. 4-NMEB has also been used to study the mechanism of action of certain enzymes and drugs, and to investigate the biochemical and physiological effects of certain compounds.

科学的研究の応用

Pharmaceutical Industry

4-Nitro-(2-methylaminoethoxy)benzene: is utilized in the pharmaceutical industry as a precursor for the synthesis of various drugs. Its derivative compounds are often employed in the creation of medications that require a nitrobenzene moiety as part of their molecular structure. For instance, it can be used in the synthesis of paracetamol, a common analgesic and antipyretic drug .

Dye Manufacturing

In the dye industry, this compound serves as an intermediate for the production of complex dyes. Its chemical structure allows for the attachment of various substituents, enabling the creation of dyes with specific properties for use in textiles and other materials .

Advanced Oxidation Processes

The compound is studied for its degradation in advanced oxidation processes like the Fenton oxidation process. Understanding its breakdown can help in the treatment of industrial wastewater containing nitroaromatic compounds, which are known for their toxicity and potential carcinogenic effects .

Catalysis Research

Research into solid acid catalysts for the nitration of benzene often involves nitrobenzene derivatives4-Nitro-(2-methylaminoethoxy)benzene could potentially be used to study the efficiency and selectivity of these catalysts in producing nitroaromatic compounds .

Environmental Science

This compound’s environmental impact is a subject of study due to its presence in industrial effluents. Research on its biodegradation and the effects on ecosystems can lead to better pollution control measures .

Organic Synthesis

In organic chemistry, 4-Nitro-(2-methylaminoethoxy)benzene is a valuable reagent for the synthesis of polysubstituted benzenes. It can be used to introduce nitro groups in specific positions on aromatic rings, which is crucial for the synthesis of complex organic molecules .

Agrochemical Development

The nitrobenzene moiety is significant in the development of agrochemicals. Derivatives of 4-Nitro-(2-methylaminoethoxy)benzene may be used to create new pesticides and herbicides with improved efficacy and reduced environmental impact .

Material Science

In material science, this compound can be involved in the synthesis of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile building block for the development of advanced materials .

Safety and Hazards

作用機序

Target of Action

Nitro compounds are known to have high anti-infective activity . They are often used as intermediates in the synthesis of dyes, pharmaceuticals, and specialty chemicals .

Mode of Action

Nitro compounds are known to undergo various chemical reactions such as coupling, condensation, and nucleophilic substitution . In the case of azobenzene derivatives, they exhibit a robust and reversible light-induced trans-cis isomerization about the N-N bond .

Biochemical Pathways

Nitro compounds are known to participate in diverse reactions, enabling the synthesis of new compounds . They also play a significant role in organic synthesis, particularly in the production of dyes and pharmaceuticals .

Pharmacokinetics

Nitro compounds generally demonstrate predominant urinary excretion, low tissue distribution, and relatively slow clearance .

Result of Action

Nitro compounds are known to have high anti-infective activity , suggesting that they may have potential antimicrobial effects.

Action Environment

The action, efficacy, and stability of 4-Nitro-(2-methylaminoethoxy)benzene can be influenced by various environmental factors. For instance, the degradation of similar nitro compounds has been studied in the context of advanced oxidation processes . .

特性

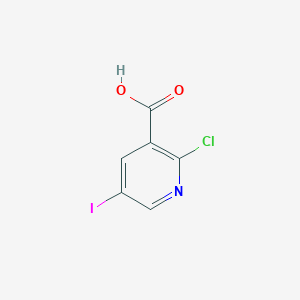

IUPAC Name |

N-methyl-2-(4-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10-6-7-14-9-4-2-8(3-5-9)11(12)13/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWNEHIJLURBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10485309 | |

| Record name | 4-nitro-(2-methylaminoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-(2-methylaminoethoxy)benzene | |

CAS RN |

60814-17-7 | |

| Record name | N-Methyl-2-(4-nitrophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60814-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitro-(2-methylaminoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

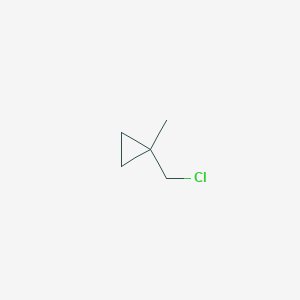

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)

![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)